molecular formula C11H12O2 B1336368 3-(2-Methyl-allyloxy)-benzaldehyde CAS No. 38002-95-8

3-(2-Methyl-allyloxy)-benzaldehyde

Cat. No. B1336368
CAS RN: 38002-95-8
M. Wt: 176.21 g/mol
InChI Key: HKEUNLNJRSTCMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex and often involves multiple steps. For example, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde involves the formation of a fluorogenic reagent for the detection of primary amines . Similarly, the synthesis of azo-benzoic acids and their precursors, which include benzaldehyde derivatives, is achieved through a series of reactions that are characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 3-(2-Methyl-allyloxy)-benzaldehyde.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For instance, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined using these methods, along with X-ray crystallography . The molecular structure and geometries of azo-benzoic acids were optimized using B3LYP density functional theory . These techniques could be applied to determine the molecular structure of 3-(2-Methyl-allyloxy)-benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions. For example, the reaction of benzaldehydes with hexachlorocyclotriphosphazene leads to the formation of a specific benzaldehyde derivative . The Wittig reaction is another common reaction involving benzaldehydes, where they are converted to cinnamic acids or arylpropiolic acids in an aqueous medium . These reactions highlight the reactivity of the benzaldehyde moiety, which would be relevant for 3-(2-Methyl-allyloxy)-benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from their molecular structure. For example, the presence of intra- and intermolecular C–H···O short contacts in 2-methoxy-benzaldehyde suggests the possibility of dimerization in the solid and liquid states . The spectroscopic studies of benzaldehyde derivatives provide information about their absorption spectra and the influence of solvent composition and pH on their behavior in solution . These properties are important for understanding the behavior of 3-(2-Methyl-allyloxy)-benzaldehyde in different environments.

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Antimicrobial Compound

  • Scientific Field : Biochemistry and Biotechnology .
  • Application Summary : A compound similar to “3-(2-Methyl-allyloxy)-benzaldehyde”, named “6-[1,2-dimethyl-6-(2-methyl-allyloxy)-hexyl]-3-(2-methoxy-phenyl)-chromen-4-one”, was isolated from Penicillium sp. HT-28 and showed broad-spectrum antimicrobial activity .
  • Methods of Application : The active compound was isolated using column chromatography and characterized using various spectroscopic techniques such as infrared (IR), 1H and 13C nuclear magnetic resonance (NMR) spectra, and mass spectroscopy .
  • Results or Outcomes : The compound showed antimicrobial activity against S. aureus, E. coli, S. epidermidis, and S. typhimurium. It was found to be neither cytotoxic nor mutagenic, indicating its potential as a stable and potent antimicrobial .

Synthesis of 3-(BIS-(2-METHYL-ALLYLOXY)-METHOXY)-2-METHYL-PROPENE

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Allylic and Benzylic C–H Bond Azidation

  • Scientific Field : Organic Chemistry .
  • Application Summary : The azidation of allylic and benzylic C–H bonds is a significant transformation in organic synthesis .
  • Methods of Application : The process involves the transfer of azide from an N3-MnIII intermediate to a benzylic radical .
  • Results or Outcomes : An array of tertiary and secondary benzyl C(sp3)–H was applied, and moderate to excellent yields were obtained .

Reaction with Oxygen Molecules

  • Scientific Field : Physical Chemistry .
  • Application Summary : An experimental and computational study was conducted on the reaction between 2-methylallyl radicals and oxygen molecules .
  • Methods of Application : Kinetic experiments were conducted in a tubular laminar flow reactor using laser photolysis for radical production and photoionization mass spectrometry for detection .
  • Results or Outcomes : The simulations predict a small phenomenological rate coefficient under autoignition conditions; about at 400 K and at 1000 K .

Precursor to Specialized Compounds

  • Scientific Field : Organic Chemistry .
  • Application Summary : Allyl alcohol, which has a similar structure to “3-(2-Methyl-allyloxy)-benzaldehyde”, is used as a precursor to many specialized compounds such as flame-resistant materials, drying oils, and plasticizers .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The product is used in the manufacture of a wide range of specialty products .

Safety And Hazards

The safety and hazards associated with “3-(2-Methyl-allyloxy)-benzaldehyde” would depend on its specific properties. For instance, similar compounds like allyl alcohol are highly toxic and flammable .

Future Directions

The future directions for “3-(2-Methyl-allyloxy)-benzaldehyde” would depend on its potential applications. For instance, if it’s used in pharmaceuticals, future research could focus on improving its efficacy and safety .

properties

IUPAC Name

3-(2-methylprop-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEUNLNJRSTCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424600
Record name 3-(2-Methyl-allyloxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-allyloxy)-benzaldehyde

CAS RN

38002-95-8
Record name 3-(2-Methyl-allyloxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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